Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. It exhibits its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. []
Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with the target compound, Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. This structural similarity is crucial for their calcium channel blocking activity, highlighting a potential connection in their pharmacological profiles. []
Nicardipine
Compound Description: Nicardipine, similar to nifedipine, belongs to the dihydropyridine class of calcium channel blockers, primarily used for treating hypertension. It exerts its antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, , ]
Relevance: Nicardipine and the target compound, Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, both belong to the dihydropyridine class of compounds. They share a common structural scaffold, the 1,4-dihydropyridine ring, with variations in substituents attached to this core structure. [, , ]
Nimopidine
Compound Description: Nimopidine is a dihydropyridine calcium channel blocker known for its selective action on cerebral blood vessels, making it useful in treating cerebral ischemia and subarachnoid hemorrhage. []
Relevance: Nimopidine and Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate both belong to the dihydropyridine class of compounds, indicating a structural similarity centered around the 1,4-dihydropyridine ring system. []
Amlodipine
Compound Description: Amlodipine, a long-acting dihydropyridine calcium channel blocker, is frequently prescribed for managing hypertension and coronary artery disease. Its mechanism of action involves inhibiting calcium ion influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow. [, ]
Relevance: Amlodipine, specifically 3-ethyl 5-methyl (±)2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, serves as a direct precursor for synthesizing the target compound, Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. This close structural relationship suggests that both compounds likely possess similar pharmacological properties, particularly their calcium channel blocking activity. [, ]
Nitrendipine
Compound Description: Nitrendipine, belonging to the dihydropyridine class, is a calcium channel blocker known for its therapeutic use in managing hypertension and angina. It exerts its action by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation. [, ]
Relevance: Nitrendipine is directly mentioned as a structural analog of the target compound, Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. This structural similarity is crucial, as it suggests shared pharmacophoric features and potential overlaps in their pharmacological activity profiles. [, ]
Compound Description: FRC-8411 is a novel dihydropyridine derivative, showcasing distinct polymorphic forms that influence its pharmacological activity, particularly its hypotensive effect. []
Relevance: FRC-8411 and Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate both belong to the 1,4-dihydropyridine class of compounds, sharing the core dihydropyridine ring structure. This shared structural motif suggests potential similarities in their mechanism of action and pharmacological profiles, particularly regarding their calcium channel blocking activity. []
Compound Description: YM-09730 is a potent calcium antagonist, exhibiting significant stereoselectivity in its pharmacological activity. []
Relevance: Both YM-09730 and Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate share the core 1,4-dihydropyridine ring system. This structural similarity highlights their classification within the broader dihydropyridine class of compounds, suggesting potential overlaps in their mechanism of action and pharmacological properties, particularly in their capacity as calcium antagonists. []
Compound Description: S12968 is a dihydropyridine L-type Ca(2+) channel antagonist used in Positron Emission Tomography (PET) studies to quantify the density of L-type Ca(2+) channels in living organisms. []
Relevance: S12968 and Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate both share the core 1,4-dihydropyridine structure, signifying their belonging to the same chemical class. This shared structural motif indicates that these compounds likely possess similar pharmacological properties, particularly their ability to interact with and potentially block L-type calcium channels. []
Compound Description: These derivatives represent a series of 1,4-dihydropyridine compounds explored for their antimicrobial activity. The research indicated that the size of the substituent at the C2 position significantly influenced their efficacy against various bacteria and fungi. []
Relevance: These derivatives, along with Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, belong to the 1,4-dihydropyridine class of compounds. This shared structural feature suggests a potential for common pharmacological activities, even though the specific research focus might differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.